molecular formula C23H30N4O6 B2856328 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 921490-28-0

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

カタログ番号: B2856328
CAS番号: 921490-28-0
分子量: 458.515
InChIキー: LZXWEKDHVLWDHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a potent and selective small molecule inhibitor designed to target key nodes in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer [a hyperlink to https://www.nature.com/articles/nrc1299]. This compound is of significant interest in oncology research for its potential to induce apoptosis and inhibit the proliferation of tumor cells. Its structure is related to known morpholinopyrimidine-based kinase inhibitors, featuring key motifs that facilitate high-affinity binding to the ATP-binding cleft of specific PI3K isoforms and/or mTOR [a hyperlink to https://pubs.acs.org/doi/10.1021/jm901144p]. Researchers utilize this compound to elucidate the complex crosstalk within the PI3K pathway, study mechanisms of therapeutic resistance, and evaluate its efficacy as part of combination therapy regimens in preclinical models. Its application extends to the investigation of metabolic diseases and neurological disorders where mTOR signaling plays a critical role [a hyperlink to https://www.cell.com/cell-metabolism/pdf/S1550-4131(17)30233-8.pdf].

特性

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6/c1-16(28)26-9-7-25(8-10-26)13-17-11-20(29)22(33-4)14-27(17)15-23(30)24-19-12-18(31-2)5-6-21(19)32-3/h5-6,11-12,14H,7-10,13,15H2,1-4H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXWEKDHVLWDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by the introduction of acetyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.

    Substitution: Replacement of one functional group with another, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as a therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

作用機序

The mechanism of action for 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity would provide insights into its mechanism of action.

類似化合物との比較

Comparison with Similar Compounds

The provided evidence includes three stereoisomeric compounds (m, n, o) from Pharmacopeial Forum (2017) with distinct structural and stereochemical features.

Structural Differences

The target compound features a pyridinone ring as its core, whereas compounds m, n, and o are based on a hexane backbone with phenyl and hydroxy substituents. Key distinctions include:

  • Substituents: The target compound’s 4-acetylpiperazinyl methyl and 5-methoxy groups contrast with the phenoxyacetamido and tetrahydro-pyrimidinyl groups in compounds m, n, and o.
  • Side Chains: The dimethoxyphenyl acetamide in the target compound differs from the phenoxyacetamido and butanamide groups in the evidence compounds.

Stereochemical Considerations

Compounds m, n, and o exhibit variations in R/S configurations and substituent positions (e.g., 4-hydroxy vs. 4-methoxy), which critically influence their pharmacokinetic and pharmacodynamic profiles. For example:

  • Compound m: (2S,4S,5S) configuration.
  • Compound n: (2R,4R,5S) configuration.
  • Compound o: (2R,4S,5S) configuration.

Functional Group Analysis

Compound Core Structure Key Functional Groups Potential Implications
Target Compound Pyridinone ring 4-Acetylpiperazinyl methyl, 5-methoxy, dimethoxyphenyl acetamide Enhanced CNS receptor binding; metabolic stability
Compounds m, n, o (PF 2017) Hexane backbone Phenoxyacetamido, hydroxy, phenyl, tetrahydro-pyrimidinyl butanamide Stereochemistry-dependent enzyme inhibition

Pharmacological Implications

  • Target Compound : The acetylpiperazine moiety may enhance solubility and blood-brain barrier penetration, while the dimethoxyphenyl group could promote interactions with serotonin or adrenergic receptors.

Research Findings and Limitations

The evidence lacks direct data on the target compound’s biological activity, solubility, or toxicity. However, structural parallels with compounds m, n, and o highlight the importance of:

Stereochemical Precision: Minor configuration changes (e.g., R vs. S) in compounds m, n, and o significantly alter bioactivity .

Substituent Optimization : The acetylpiperazine group in the target compound may improve pharmacokinetics compared to the hydroxy groups in the evidence compounds.

Q & A

Q. What are the standard synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions, starting with cyclization of pyridine or pyrimidine precursors. Key steps include:

  • Cyclization : Using 4-acetylpiperazine derivatives and substituted pyridinones under basic conditions (e.g., triethylamine) to form the core structure .
  • Acetylation : Coupling the intermediate with 2,5-dimethoxyphenyl groups via amide bond formation, often employing carbodiimide coupling agents .
  • Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane. Purity Validation :
  • HPLC : ≥95% purity threshold with C18 columns and acetonitrile/water mobile phases.
  • NMR/Mass Spectrometry : Confirm molecular integrity (e.g., ¹H/¹³C NMR for functional groups; HRMS for molecular weight) .

Q. What spectroscopic methods are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), acetylpiperazine (δ 2.1–2.3 ppm for acetyl CH₃), and pyridinone carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H amide bonds (~3300 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the acetylpiperazine and dimethoxyphenyl moieties .

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition : Test against kinases or proteases (e.g., serine/threonine kinases) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Measure in PBS or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps .
  • Catalysts : Use Pd/C for hydrogenation or Lewis acids (e.g., ZnCl₂) for regioselective acetylpiperazine coupling .
  • Temperature Control : Maintain 60–80°C during amide bond formation to prevent racemization .
  • Byproduct Mitigation : Monitor intermediates via TLC and quench unreacted reagents with scavenger resins .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Structural Analog Comparison :
Analog SubstituentObserved ActivityReference
4-FluorophenylEnhanced kinase inhibition
3-NitrophenylReduced solubility
  • Purity Reassessment : Verify via HPLC-MS to exclude batch-specific impurities .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ), focusing on hydrogen bonding with the pyridinone core .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residues for affinity .

Q. How to design stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The acetylpiperazine group may hydrolyze at pH < 3 .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; assess decomposition products .
  • Light Sensitivity : Conduct ICH Q1B photostability testing to guide storage conditions .

Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy of intermediates (refer to SDS in ).
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。